Cas no 55870-64-9 (D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy-)

D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy- structure
55870-64-9 structure
Product Name:D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy-
Número CAS:55870-64-9
MF:C19H37N5O7
Megavatios:447.526385068893
CID:373371
PubChem ID:65453
Update Time:2025-04-19

D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy- Propiedades químicas y físicas

Nombre e identificación

    • (2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • Pentisomicin
    • 5-epi-Sisomicin
    • 5-Episisomicin
    • D-myo-Inositol, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-3))-4,6-diamino-4,5,6-trideoxy-
    • D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1&reg
    • Mutamicin 6
    • Mutamycin 6
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-3))-4,6-diamino-4,5,6-trideox
    • Pentisomicin [USAN:INN]
    • Q27282733
    • DTXSID7046887
    • PENTISOMICIN [INN]
    • Pentisomicina
    • SCHEMBL380284
    • Pentisomicina [INN-Spanish]
    • Sch 22591
    • NCGC00263839-02
    • Pentisomicine
    • 55870-64-9
    • Tox21_112770
    • L5BS6WSR0E
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->3))-4,6-diamino-4,5,6-trideoxy-D-myo-inositol
    • Pentisomicine [INN-French]
    • SCH-22591
    • Pentisomicin (USAN/INN)
    • DTXCID20819919
    • D05425
    • Tox21_112770_1
    • Pentisomicinum
    • PENTISOMICIN [USAN]
    • NCGC00181169-01
    • D-myo-Inositol, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->3))-4,6-diamino-4,5,6-trideoxy-
    • CAS-55870-64-9
    • Pentisomicinum [INN-Latin]
    • UNII-L5BS6WSR0E
    • NS00125779
    • CHEMBL2105403
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-3))-4,6-diamino-4,5,6-trideoxy-D-myo-inositol
    • D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy-
    • Renchi: 1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12-,13-,14-,15+,16-,17-,18-,19+/m1/s1
    • Clave inchi: URWAJWIAIPFPJE-VHLNBGGKSA-N
    • Sonrisas: O([C@@H]1[C@@H]([C@H]([C@](C)(CO1)O)NC)O)[C@H]1[C@@H](C[C@@H]([C@H]([C@H]1O)O[C@@H]1[C@@H](CC=C(CN)O1)N)N)N

Atributos calculados

  • Calidad precisa: 447.269
  • Masa isotópica única: 447.269
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 8
  • Recuento de receptores de enlace de hidrógeno: 12
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 6
  • Complejidad: 643
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 11
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 214A^2
  • Xlogp3: -5.1

Propiedades experimentales

  • Denso: 1.2777 (rough estimate)
  • Punto de ebullición: 556.56°C (rough estimate)
  • Punto de inflamación: 363°C
  • índice de refracción: 1.7600 (estimate)
Proveedores recomendados
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Enjia Trading Co., Ltd